3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
74668-35-2 |
|---|---|
Molecular Formula |
C9H8ClNO4S |
Molecular Weight |
261.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2 |
InChI Key |
PIBYLCLMAHXLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .
Scientific Research Applications
Table 1: Overview of Synthesis Methods
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 4-chlorobenzenesulfonyl chloride + amine | Room temperature, solvent-free | High |
| Method B | 4-chlorobenzenesulfonyl chloride + carboxylic acid | Acidic medium, reflux | Moderate |
The biological activities of 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one have been investigated in various studies. Notably, its antiviral properties have been highlighted in research focusing on its efficacy against viral pathogens.
Antiviral Activity
Research has demonstrated that derivatives of sulfonamide compounds can exhibit significant antiviral activity. For instance, compounds similar to this compound have shown inhibition against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology and crop protection .
Case Study: Antiviral Efficacy
A study published in Molecules reported that certain sulfonamide derivatives exhibited around 50% inhibition of TMV, comparable to established antiviral agents. The study utilized various structural modifications to enhance bioactivity and optimize yield .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antiviral activity. Its structural characteristics make it a candidate for further exploration in the following areas:
1. Antimicrobial Agents
The compound's sulfonamide moiety is known for its antibacterial properties. Research indicates that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
2. Anti-inflammatory Applications
Sulfonamides have been studied for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like arthritis.
3. Cancer Research
Emerging studies suggest that modifications of oxazolidinones can lead to compounds with anticancer properties. The ability to selectively target cancer cells while sparing normal cells is a significant area of interest.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one with analogs based on substituent variations, molecular properties, and reported bioactivities.
Structural and Physicochemical Properties
Key Observations :
- Electron Effects: The sulfonyl group in the target compound enhances polarity compared to the amino group in 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one, which may influence solubility and membrane permeability.
- Steric Effects: Bulky substituents, such as 4-methylphenoxymethyl in the analog from , reduce rotational freedom and may hinder binding to biological targets.
- Chirality: Both the target compound and 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one possess chiral centers, which can lead to enantiomer-specific bioactivities .
Bioactivity and Toxicity Comparisons
Hemolytic Potential
- Target Compound: No direct data on hemolysis is available, but its sulfonyl group may reduce toxicity compared to analogs with lipophilic substituents.
- N-Substituted Derivatives (7a–q) : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) showed lower hemolytic activity (IC₅₀ > 200 µg/mL) than those with alkyl chains, which exhibited moderate toxicity (IC₅₀ ~ 100 µg/mL) .
Enzyme Binding and Selectivity
- Sulfonyl vs. Sulfanyl Groups : Pyrazole derivatives with sulfanyl groups (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) demonstrated weaker hydrogen bonding compared to sulfonyl-containing compounds, suggesting sulfonyl groups enhance target affinity .
Case Study: Ibipinabant
- Ibipinabant (C₂₃H₂₀Cl₂N₄O₂S), a cannabinoid receptor antagonist, shares the 4-chlorophenylsulfonyl motif but incorporates a pyrazole core. This highlights the role of the sulfonyl group in improving metabolic stability and receptor interaction .
Research Findings and Implications
Structural Modifications and Bioactivity
- Ring Hybridization: Hybrid structures combining oxazolidinone with oxadiazole (as in 7a–q) exhibited enhanced antibacterial activity compared to standalone oxazolidinones, likely due to improved target engagement .
Toxicity and Solubility Optimization
- Polar Groups: The sulfonyl group in the target compound may reduce cytotoxicity compared to analogs with tertiary amines (e.g., 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one), which can disrupt cell membranes .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class, which has been recognized for antibacterial and anticancer properties. The following sections will detail its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a sulfonyl group attached to an oxazolidinone ring, which is crucial for its biological interactions.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of oxazolidinones, this compound showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
The mechanism of action is believed to involve inhibition of protein synthesis in bacteria, similar to other oxazolidinones like linezolid .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promising results against multiple cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on human prostate cancer cell lines (PC3), it was found that the compound induced significant growth inhibition at concentrations as low as 10 µM, achieving an inhibition rate of approximately 89.2% .
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| PC3 (Prostate Cancer) | 10 | 89.2 |
| MCF7 (Breast Cancer) | Not specified | Not specified |
| HL-60 (Leukemia) | Not specified | Not specified |
The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest in the G1 phase, which was confirmed through flow cytometry analysis .
Enzyme Inhibition
Beyond its antibacterial and anticancer activities, this compound has been evaluated for its enzyme inhibition capabilities:
- Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory effects against acetylcholinesterase, which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : It also demonstrated significant urease inhibitory activity with IC50 values indicating high potency compared to standard drugs.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These findings suggest that this compound may have therapeutic potential beyond its antibacterial and anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
